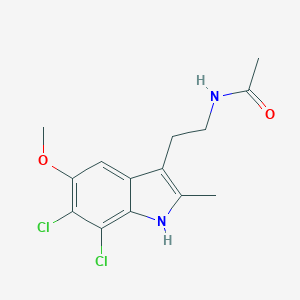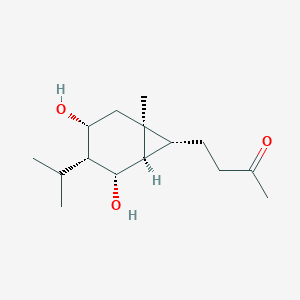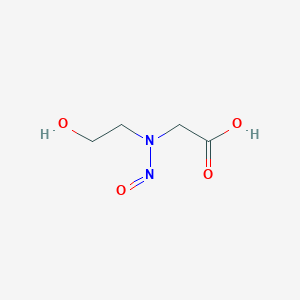![molecular formula C17H23NO3 B027398 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone CAS No. 107419-07-8](/img/structure/B27398.png)
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone, also known as PMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. PMK is a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, and is also used in the production of fragrances and flavors.
作用机制
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's mechanism of action is not fully understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function.
生化和生理效应
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to increased feelings of happiness, pleasure, and euphoria. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has also been shown to have analgesic properties, reducing pain and discomfort in various conditions.
实验室实验的优点和局限性
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's advantages for lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to act as a precursor to the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage due to its flammability and potential health hazards.
未来方向
For research on 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone include further exploration of its potential applications in the fields of medicine, biology, and chemistry. Research could focus on the development of new pharmaceuticals and organic compounds, as well as the investigation of 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's potential therapeutic effects in various conditions. Additionally, research could focus on the development of safer and more efficient synthesis methods for 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone and its derivatives.
合成方法
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone can be synthesized through the oxidation of safrole, a natural organic compound found in various plants such as sassafras and camphor. The oxidation process involves the use of various reagents, including potassium permanganate, sulfuric acid, and acetone. The process yields 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone as a yellowish oil with a distinctive odor.
科学研究应用
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, which is used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone is also used in the production of fragrances and flavors, as well as in the synthesis of other organic compounds.
属性
CAS 编号 |
107419-07-8 |
|---|---|
产品名称 |
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone |
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
InChI 键 |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
规范 SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



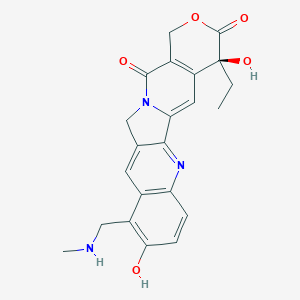

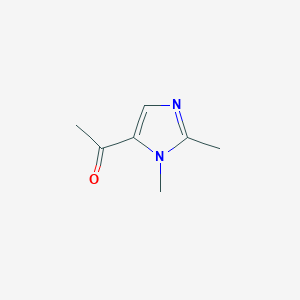

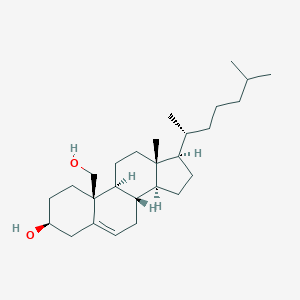
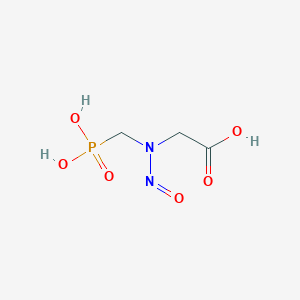

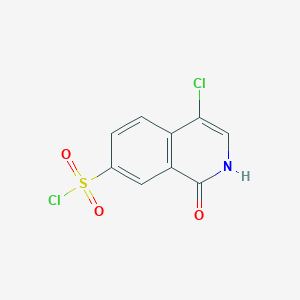
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
